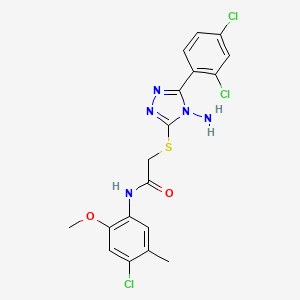

![molecular formula C15H11N3O3S3 B12135738 N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135738.png)

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(5Z)-4-Oxo-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-3-yl]benzolsulfonamid ist eine komplexe organische Verbindung, die einen Thiazolidinonring, eine Pyridin-Einheit und eine Benzolsulfonamidgruppe enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(5Z)-4-Oxo-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-3-yl]benzolsulfonamid beinhaltet typischerweise die Kondensation eines Thiazolidinonderivats mit einem Pyridinaldehyd unter spezifischen Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, spielen eine entscheidende Rolle bei der Bestimmung der Ausbeute und Reinheit der Verbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseprozesse umfassen, die für die großtechnische Produktion optimiert sind. Diese Prozesse beinhalten oft Reinigungsschritte wie Umkristallisation oder Chromatographie, um die hohe Reinheit des Endprodukts sicherzustellen. Die Auswahl von Reagenzien und Katalysatoren ist entscheidend für eine effiziente und kostengünstige Produktion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The choice of reagents and catalysts is critical to achieving efficient and cost-effective production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(5Z)-4-Oxo-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-3-yl]benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Thiazolidinonring in einen Thiazolidinring umwandeln.

Substitution: Die Pyridin- und Benzolsulfonamidgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Lösungsmittel wie Ethanol, Methanol oder Dichlormethan werden oft verwendet, um die Reaktanten zu lösen und die Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiazolidinderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

N-[(5Z)-4-Oxo-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-3-yl]benzolsulfonamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.

Medizin: Forschungen laufen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-[(5Z)-4-Oxo-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-3-yl]benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Thiazolidinonderivate und sulfonamidhaltige Moleküle. Beispiele hierfür sind:

Thiazolidinonderivate: Verbindungen mit ähnlichen Thiazolidinonringen, aber unterschiedlichen Substituenten.

Sulfonamidhaltige Moleküle: Verbindungen mit Sulfonamidgruppen, die an unterschiedliche aromatische oder heterozyklische Ringe gebunden sind.

Einzigartigkeit

N-[(5Z)-4-Oxo-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-3-yl]benzolsulfonamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C15H11N3O3S3 |

|---|---|

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C15H11N3O3S3/c19-14-13(10-11-6-4-5-9-16-11)23-15(22)18(14)17-24(20,21)12-7-2-1-3-8-12/h1-10,17H/b13-10- |

InChI-Schlüssel |

NSADENOHRVDXBR-RAXLEYEMSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)

![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)

![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)

![methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate](/img/structure/B12135669.png)

![4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)

![2'-(3-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135688.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135697.png)

![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135706.png)

![N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135714.png)

![5-[4-(Morpholine-4-sulfonyl)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12135723.png)

![Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate](/img/structure/B12135739.png)